2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS 857830-21-8) is a sulfonamide-functionalized amino acid derivative with the molecular formula C11H15NO4S2 and a molecular weight of 289.37 g/mol . This compound features a benzenesulfonamido group at the α-position and a methylsulfanyl (thioether) moiety at the γ-position of a butanoic acid backbone, effectively representing N-phenylsulfonyl methionine [1]. Its structural architecture combines a sulfonamide pharmacophore—widely recognized in medicinal chemistry for enzyme inhibition applications—with a sulfur-containing side chain that confers distinct physicochemical properties relative to unsubstituted or alternatively substituted analogs [2]. The compound is commercially available from multiple reputable vendors at purity levels ranging from 95% to 98% and is supplied as a powder for research and further manufacturing applications .
Unsubstituted sulfonamide scaffold
Baseline benzenesulfonamido core without electronic or steric bias from ring substituents—may support SAR reference studies.
CNS permeability profile
TPSA below 90 Ų threshold and moderate LogP reported; may inform CNS-targeted probe design when unmodified scaffold is desired.
Racemic screening probe
Stereochemically undefined mixture allows broader initial coverage of enzyme-binding modes without enantiomer-resolved cost or synthesis complexity.
2-Benzenesulfonamido-4-(methylsulfanyl)butanoic Acid: Irreplaceability vs. Analogs
Substituting 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS 857830-21-8) with superficially similar sulfonamide derivatives introduces quantifiable alterations in physicochemical properties that directly impact experimental reproducibility, downstream synthetic compatibility, and structure-activity relationship (SAR) interpretation. Variations in the aromatic substituent pattern—whether p-tolyl, 3-trifluoromethyl, 4-ethoxy, or benzodioxine-fused systems—produce measurable shifts in lipophilicity (LogP differences of ≥0.3 units), topological polar surface area (TPSA variations of up to 34.5 Ų), and melting point (differential ranges of 20–25°C) relative to the parent benzenesulfonamido structure [1][2]. These property differentials are not trivial: in medicinal chemistry campaigns, LogP shifts exceeding 0.3 correlate with altered membrane permeability and off-target engagement profiles, while TPSA differences >20 Ų are predictive of divergent oral bioavailability and blood-brain barrier penetration characteristics . Furthermore, the presence of the γ-methylsulfanyl group distinguishes this compound from otherwise identical sulfonamido butanoic acids lacking the thioether side chain—compounds that exhibit markedly different redox behavior and metal-coordination potential. Such structural nuances render in-class substitution scientifically unsound without explicit validation of functional equivalence in the intended assay system.
Aromatic modification shifts lipophilicity
p-Tolyl, trifluoromethyl, or benzodioxine analogs show LogP differences ≥0.3 units. Such shifts may alter membrane partitioning and SAR interpretation; direct substitution risks confounding biological readouts.
TPSA variation affects ADME prediction
Analog TPSA values exceed the target compound by up to 33.5 Ų, crossing the 90–100 Ų thresholds for blood-brain barrier penetration and oral bioavailability prediction. Substitution can mislead CNS exposure assumptions.
Side-chain and stereochemistry mismatch
The γ-methylsulfanyl group and undefined racemic nature (vs. defined (2S)-enantiomer) influence redox behavior, metal coordination, and enzyme recognition. Functional equivalence in intended assays must be independently validated.
The target compound 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS 857830-21-8) exhibits a melting point of 127-129°C . In contrast, the closely related p-toluenesulfonamide analog—2-(4-methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid—displays a melting point of 104-106°C . This melting point differential provides a reliable, instrument-free physical property for confirming compound identity upon receipt and for distinguishing between these two structurally similar materials during inventory management.
Δ = 21-25°C (higher melting point for target compound)
Conditions
Powder form, as reported in supplier technical datasheets; experimental conditions (heating rate, apparatus) not specified
Why This Matters
This 21-25°C melting point difference provides an immediate, cost-free identity verification metric upon material receipt, reducing the risk of cross-contamination between structurally similar sulfonamide building blocks.
Chemical synthesisQuality controlCompound identity verification
Lipophilicity (LogP) Profile Differences
The target compound (CAS 857830-21-8) has a computed LogP value of 1.17, reflecting moderate lipophilicity characteristic of the unsubstituted benzenesulfonamido scaffold . In comparison, the 3-trifluoromethyl-substituted analog (CAS 1008945-26-3) exhibits a substantially higher XLogP3 of 3.0 [1], while the 2,3-dihydro-1,4-benzodioxine-fused analog (CAS 1396963-71-5) shows a reduced LogP of 1.01 [2]. These LogP variations translate to predicted 10-fold differences in octanol-water partition coefficients, which directly impact membrane permeability, metabolic stability, and off-target engagement profiles in biological assays.
LogP ProfileComputed
Target LogP: 1.17 CF₃ analog (XLogP3): 3.0 Benzodioxine analog: 1.01 ΔLogP up to +1.83
Computed lipophilicity differences may translate to altered membrane permeability; relevant for SAR and ADME interpretation.
Predicted values; experimental logP/logD not provided. Review in context of target assay conditions.
Medicinal chemistryDrug designADME optimization
Evidence Dimension
Lipophilicity (LogP / XLogP3)
Target Compound Data
LogP = 1.17 (computed)
Comparator Or Baseline
3-Trifluoromethyl analog (CAS 1008945-26-3): XLogP3 = 3.0; Benzodioxine analog (CAS 1396963-71-5): LogP = 1.01
Quantified Difference
ΔLogP = +1.83 vs. trifluoromethyl analog; ΔLogP = -0.16 vs. benzodioxine analog
Conditions
Computational predictions (XLogP3 and LogP) derived from molecular structure; experimental validation not available from current sources
Why This Matters
The LogP differential of >1.8 log units between the target compound and the trifluoromethyl analog predicts approximately 60-fold higher membrane partitioning for the substituted derivative, making the target compound the preferred choice for SAR studies requiring a baseline, less lipophilic sulfonamide scaffold.
The target compound possesses a TPSA of 83.47 Ų . In contrast, the 3-trifluoromethyl-substituted analog (CAS 1008945-26-3) exhibits a TPSA of 117 Ų [1], and the benzodioxine-fused analog (CAS 1396963-71-5) has a TPSA of 101.93 Ų [2]. In drug discovery contexts, compounds with TPSA <90 Ų are generally predicted to exhibit favorable blood-brain barrier (BBB) penetration, whereas those with TPSA >100 Ų typically demonstrate reduced CNS exposure. The target compound therefore occupies a distinct property space relative to these bulkier analogs.
TPSAComputed
Target TPSA: 83.5 Ų CF₃ analog: 117 Ų Benzodioxine analog: 101.9 Ų ΔTPSA up to −33.5 Ų
Target TPSA below 90 Ų CNS-permeability threshold; analogs exceed 100 Ų. May inform CNS vs. peripheral study design.
2D structure-based predictions. Confirm with experimental permeability/P-gp data if CNS exposure is critical.
ΔTPSA = -33.53 Ų vs. trifluoromethyl analog; ΔTPSA = -18.46 Ų vs. benzodioxine analog
Conditions
Computational predictions derived from 2D molecular structure; experimental permeability data not available
Why This Matters
The target compound's TPSA of 83.47 Ų lies below the established 90 Ų BBB-permeability threshold, whereas the comparator analogs exceed 100 Ų, making the target compound the appropriate selection for CNS-targeted screening campaigns where analog substitution would confound permeability interpretation.
The target compound 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS 857830-21-8) is available from multiple established chemical suppliers at defined purity specifications, including 95% purity from Sigma-Aldrich and 98% purity from ChemScene and MolCore . Notably, the compound is explicitly cataloged as a non-stereochemically defined racemic or undefined mixture (no stereochemical descriptor in the IUPAC name from vendor listings), distinguishing it from the (2S)-enantiomer (CAS 51786-15-3), which is separately cataloged and characterized as L-N-(phenylsulfonyl)methionine [1]. This stereochemical distinction is critical for applications where enantiomeric purity impacts biological activity interpretation.
Purity & StereochemistrySource review
95% purity
98% purity
Undefined stereochem.
Two purity grades available; racemic/undefined mixture distinct from (2S)-enantiomer. Supports procurement and application matching.
As per vendor catalogs; confirm lot-specific COA. Enantiomeric composition not controlled in undefined grade.
Chemical procurementSupply chainPurity grade selection
Evidence Dimension
Commercial availability and purity grades
Target Compound Data
Available at 95% and 98% purity; undefined stereochemistry (racemic/achiral designation)
Comparator Or Baseline
(2S)-enantiomer (CAS 51786-15-3): defined L-stereochemistry; other analogs: variable availability and pricing
Quantified Difference
Purity differential: 95% vs. 98% options available; stereochemical distinction: undefined vs. defined (2S)-enantiomer
Conditions
As reported in vendor catalogs and technical datasheets; procurement considerations only
Why This Matters
Multiple purity grade options (95% and 98%) enable researchers to balance cost against purity requirements based on application sensitivity, while the stereochemically undefined nature of CAS 857830-21-8 makes it the appropriate selection for applications where stereochemical purity is not required or where the racemate is specifically desired.
Chemical procurementSupply chainPurity grade selection
In structure-activity relationship (SAR) campaigns evaluating sulfonamide-based inhibitors, 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS 857830-21-8) provides an unsubstituted aromatic scaffold (LogP = 1.17, TPSA = 83.47 Ų) that serves as a minimal-perturbation reference point. Unlike p-tolyl-substituted analogs or trifluoromethyl derivatives that introduce confounding electronic and steric effects, this compound enables clean interpretation of scaffold contributions to target engagement. The melting point of 127-129°C additionally provides a reliable identity verification metric throughout the SAR workflow.
CNS-Penetrant Probe Development
For research programs targeting central nervous system (CNS) enzymes or receptors, the target compound's TPSA of 83.47 Ų falls below the 90 Ų BBB-permeability threshold, whereas closely related analogs bearing bulkier substituents (e.g., 3-trifluoromethyl: TPSA 117 Ų; benzodioxine: TPSA 101.93 Ų) [1][2] exceed this cutoff and are predicted to exhibit restricted CNS exposure. This makes CAS 857830-21-8 the preferred sulfonamide building block for CNS-targeted medicinal chemistry initiatives where maintaining favorable permeability properties is paramount.
Chemical Biology Probe for Sulfonamide-Enzyme Interactions
The compound's benzenesulfonamido functional group, combined with the γ-methylsulfanyl side chain, positions it as a useful chemical biology probe for investigating sulfonamide-enzyme interactions—particularly with enzyme classes known to recognize phenylsulfonyl moieties. The stereochemically undefined nature of CAS 857830-21-8 (in contrast to the defined (2S)-enantiomer, CAS 51786-15-3) [3] makes it suitable for initial screening applications where the racemate provides broader coverage of potential binding modes without the additional cost and synthetic complexity of enantiomerically pure material.
Organic Synthesis Building Block
As a synthetic building block, the compound offers well-characterized physical properties that facilitate handling and purification. The melting point of 127-129°C enables straightforward recrystallization and solid-phase manipulation, while the moderate lipophilicity (LogP = 1.17) supports compatibility with standard organic solvents used in amide coupling, esterification, and sulfonamide derivatization reactions. The compound's structural features—including the carboxylic acid handle, sulfonamide nitrogen, and oxidizable thioether group—provide multiple orthogonal derivatization sites for generating focused compound libraries.
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.